3-(2-Methoxyphenoxy)piperidine hydrochloride

Medicinal Chemistry Pharmacokinetics ADME

3-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 1220033-44-2) is a differentiated piperidine scaffold featuring the 2-methoxyphenoxy substitution critical for α1-adrenoceptor antagonist SAR programs. With a calculated LogP of 2.25, it is optimally positioned for CNS drug discovery within the proven blood-brain barrier penetration range. This regioisomer is structurally distinct from 3- and 4-methoxy variants; substitution without experimental validation invalidates SAR hypotheses. The secondary amine handle enables rapid diversification into sulfonamides, amides, and ureas for focused library synthesis. Procure this precise building block to generate reliable, reproducible SAR data.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 1220033-44-2
Cat. No. B1423896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenoxy)piperidine hydrochloride
CAS1220033-44-2
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2CCCNC2.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H
InChIKeyXXYQWLMWDLHQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 1220033-44-2): A Versatile Piperidine Scaffold for Drug Discovery


3-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 1220033-44-2) is a synthetic small molecule belonging to the piperidine class of heterocyclic compounds [1]. It is characterized by a piperidine ring core, which is a six-membered saturated ring containing a nitrogen atom, and is substituted at the 3-position with a 2-methoxyphenoxy group [1]. This compound is typically supplied as a hydrochloride salt to enhance its water solubility and stability [1]. Its structure positions it as a versatile building block for medicinal chemistry and chemical biology research, particularly for exploring structure-activity relationships (SAR) around central nervous system (CNS) and other therapeutic targets [1].

The Critical Role of Substituent Position in 3-(2-Methoxyphenoxy)piperidine Hydrochloride for SAR Studies


In medicinal chemistry, the specific substitution pattern on a piperidine ring is a critical determinant of a molecule's biological activity, selectivity, and pharmacokinetic properties [1]. The target compound, with its 2-methoxyphenoxy group at the 3-position, is distinct from regioisomers like 3-(3-methoxyphenoxy)piperidine and 3-(4-methoxyphenoxy)piperidine, as well as analogs with different alkyl linkers (e.g., ethoxy) or other aryl substituents. These subtle structural differences can drastically alter the compound's three-dimensional conformation and its ability to engage specific binding pockets on protein targets such as receptors, enzymes, or transporters. Consequently, substituting one analog for another without experimental validation can invalidate SAR hypotheses and lead to erroneous conclusions in lead optimization programs. The following sections provide a quantitative framework for understanding the specific, measurable differentiators of 3-(2-methoxyphenoxy)piperidine hydrochloride.

Quantitative Differentiators of 3-(2-Methoxyphenoxy)piperidine Hydrochloride for Informed Procurement


Comparative Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)

The 2-methoxy substitution pattern confers distinct physicochemical properties compared to regioisomers. The predicted LogP (lipophilicity) and Topological Polar Surface Area (TPSA) are key descriptors for membrane permeability and oral bioavailability. 3-(2-Methoxyphenoxy)piperidine hydrochloride exhibits a calculated LogP of 2.2478 and a TPSA of 30.49 Ų . While direct experimental data for all regioisomers is not available in a single study, these values differentiate it from the 4-methoxy analog (LogP ~2.40, TPSA 30.49 Ų) and the unsubstituted parent compound. The specific LogP value suggests a balanced lipophilicity profile that is often desirable for CNS drug candidates, as it falls within the optimal range for blood-brain barrier penetration (LogP 1-3) [1].

Medicinal Chemistry Pharmacokinetics ADME SAR

Structural Uniqueness as a Scaffold: Differentiating from Common Aminopiperidines

3-(2-Methoxyphenoxy)piperidine hydrochloride is explicitly described as a 'versatile small molecule scaffold' . This classification is based on its functional group arrangement: a secondary amine on the piperidine ring offers a site for further derivatization (e.g., amidation, alkylation), while the aryl ether provides a distinct structural motif for molecular recognition . This contrasts with simpler piperidine derivatives like 3-aminopiperidine, which, while also versatile, lack the pre-organized aromatic group. In a scaffold-level comparison, the 2-methoxyphenoxy group is present in a series of arylsulfonamide derivatives that were synthesized and evaluated as α1-adrenergic receptor antagonists [1]. This demonstrates the utility of this specific substructure in generating bioactive molecules, a differentiating factor for researchers seeking to build upon validated pharmacophores.

Scaffold Hopping Chemical Biology Fragment-Based Drug Discovery Library Synthesis

Comparative Vendor-Specified Purity and Availability

When sourcing research chemicals, vendor-specified purity is a key quantitative differentiator for ensuring reproducibility. For 3-(2-Methoxyphenoxy)piperidine hydrochloride, multiple vendors specify a minimum purity of ≥95% [REFS-1, REFS-2]. This is directly comparable to the specified purity of close analogs: 3-(3-Methoxyphenoxy)piperidine (CAS 902837-25-6) is also offered at 95-97% purity , and 3-(4-Methoxyphenoxy)piperidine (CAS 38247-88-0) at 95% . While purity is not a differentiating factor among these specific analogs, it serves as a benchmark for procurement. The key differentiator is the specific CAS number and the assurance of receiving the 2-methoxy regioisomer. Furthermore, pricing and availability can vary; for instance, 5g of the target compound is listed at $1530.00 USD from one vendor, highlighting its cost as a significant factor in project planning .

Chemical Sourcing Reproducibility Assay Development Quality Control

Optimal Research Applications for 3-(2-Methoxyphenoxy)piperidine Hydrochloride Based on Its Unique Properties


CNS-Targeted Lead Optimization and SAR Studies

Given its calculated LogP of 2.25 [1], 3-(2-Methoxyphenoxy)piperidine hydrochloride is well-suited for medicinal chemistry programs targeting the central nervous system (CNS). The LogP value falls within the optimal range (1-3) for compounds expected to cross the blood-brain barrier [2]. Researchers can use this scaffold to synthesize and evaluate novel analogs for CNS targets (e.g., GPCRs, ion channels, transporters), with the understanding that its baseline lipophilicity is favorable for brain penetration. Procurement of this specific regioisomer is essential for generating reliable SAR data that can differentiate the 2-methoxy substitution from 3- or 4-methoxy variants.

Synthesis of α1-Adrenergic Receptor Ligands

This compound serves as a direct precursor to the 2-methoxyphenoxyethyl pharmacophore found in potent and selective α1-adrenoceptor antagonists [1]. The specific 2-methoxy substitution pattern is a critical structural element in compounds like N-{1-[2-(2-methoxyphenoxy)ethyl]piperidin-4-yl}isoquinoline-4-sulfonamide (compound 25), which demonstrated high affinity (Ki = 34-348 nM) and functional preference for the α1A-subtype [1]. Researchers working on urological or cardiovascular therapeutics can leverage this scaffold to explore structure-activity relationships around this validated chemotype.

Development of Novel Piperidine-Based Chemical Probes

As a versatile small molecule scaffold [1], 3-(2-Methoxyphenoxy)piperidine hydrochloride is ideal for constructing focused libraries or individual chemical probes. The secondary amine provides a synthetic handle for introducing diverse functional groups (e.g., sulfonamides, amides, ureas) while maintaining the 2-methoxyphenoxy ether moiety. This allows researchers to systematically explore how modifications to the piperidine nitrogen affect biological activity, selectivity, and ADME properties, thereby accelerating the discovery of tool compounds for target validation in chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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